molecular formula C21H22N2O4S B2480078 2-(4-(isopropylsulfonyl)phenyl)-N-(6-methoxyquinolin-8-yl)acetamide CAS No. 1207033-82-6

2-(4-(isopropylsulfonyl)phenyl)-N-(6-methoxyquinolin-8-yl)acetamide

Cat. No. B2480078
CAS RN: 1207033-82-6
M. Wt: 398.48
InChI Key: BQWCOLYLTAIUPH-UHFFFAOYSA-N
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Description

The focus is on the synthesis, molecular structure, chemical reactions, and properties of 2-(4-(isopropylsulfonyl)phenyl)-N-(6-methoxyquinolin-8-yl)acetamide. This compound is relevant in the context of organic and medicinal chemistry for its structural complexity and potential biological activity.

Synthesis Analysis

The synthesis involves multiple steps, including coupling reactions, cyclization, and functional group transformations. For example, the iodine-mediated cyclization of vinylphenyl propenamides is a key step in synthesizing isoquinoline derivatives, which might be analogous to the synthesis pathway of our compound of interest (Kobayashi et al., 2007).

Molecular Structure Analysis

The structural aspects of related isoquinoline derivatives reveal complex interactions and potential for forming inclusion compounds. These structures can form crystalline or gel states under different conditions, indicating a versatile molecular framework that could apply to the compound (Karmakar et al., 2007).

Chemical Reactions and Properties

Isoquinoline derivatives can undergo various chemical reactions, including Sonogashira cross-coupling, which is essential for constructing complex organic molecules. This type of reaction could be instrumental in the synthesis or modification of 2-(4-(isopropylsulfonyl)phenyl)-N-(6-methoxyquinolin-8-yl)acetamide (Durgadas et al., 2013).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in different environments. While specific studies on 2-(4-(isopropylsulfonyl)phenyl)-N-(6-methoxyquinolin-8-yl)acetamide are not available, analogous compounds exhibit distinct physical properties influenced by molecular interactions and structural modifications (Bai et al., 2011).

Scientific Research Applications

Structural Aspects and Properties

One study discussed the structural aspects of amide-containing isoquinoline derivatives, highlighting the formation of gels and crystalline solids under specific conditions. The structural properties of these compounds, including their fluorescence emission and crystal structures, were extensively analyzed, demonstrating their potential for further applications in materials science and fluorescence studies (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Antitumor Activity

Another study focused on the synthesis of Methoxy‐indolo[2,1‐a]isoquinolines and their dihydroderivatives, testing them for cytostatic activity in vitro. The study found that certain derivatives exhibited significant inhibition of cell proliferation, pointing to their potential antitumor activity (Ambros, Angerer, & Wiegrebe, 1988).

Enzyme Inhibitory Activities

Research on N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives demonstrated their potential for enzyme inhibition. Specifically, some compounds were found to inhibit bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, with notable activity levels against these enzymes (Virk et al., 2018).

Cyclization and Molecular Docking

Further research explored the cyclization of nitroacetamide derivatives with a tethered phenyl ring, proposing a novel and simple route to benzofused lactams. The study provides insights into potential pathways for synthesizing complex structures, which could have implications for drug design and development (Fante et al., 2014).

properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-14(2)28(25,26)18-8-6-15(7-9-18)11-20(24)23-19-13-17(27-3)12-16-5-4-10-22-21(16)19/h4-10,12-14H,11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWCOLYLTAIUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(isopropylsulfonyl)phenyl)-N-(6-methoxyquinolin-8-yl)acetamide

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